molecular formula C16H26N4O2 B6757727 N-[1-(3-methylbutyl)pyrazol-3-yl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide

N-[1-(3-methylbutyl)pyrazol-3-yl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide

Cat. No.: B6757727
M. Wt: 306.40 g/mol
InChI Key: RYNNFUJDQNDDNE-UHFFFAOYSA-N
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Description

N-[1-(3-methylbutyl)pyrazol-3-yl]-2-oxa-7-azaspiro[44]nonane-7-carboxamide is a complex organic compound featuring a spirocyclic structure

Properties

IUPAC Name

N-[1-(3-methylbutyl)pyrazol-3-yl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-13(2)3-7-20-8-4-14(18-20)17-15(21)19-9-5-16(11-19)6-10-22-12-16/h4,8,13H,3,5-7,9-12H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNNFUJDQNDDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=CC(=N1)NC(=O)N2CCC3(C2)CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methylbutyl)pyrazol-3-yl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Spirocyclic Core Construction: The spirocyclic core is formed by a cyclization reaction involving a suitable diol and an amine, often under high-temperature conditions to facilitate ring closure.

    Final Coupling: The final step involves coupling the pyrazole derivative with the spirocyclic core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic core, especially if halogenated derivatives are used as starting materials.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced spirocyclic amines.

    Substitution: Substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(3-methylbutyl)pyrazol-3-yl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable scaffold in the design of new compounds with potential biological activity.

Biology

In biological research, this compound is studied for its interactions with various biological targets. Its ability to modulate enzyme activity and receptor binding makes it a candidate for drug discovery and development.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It may act as an inhibitor for specific enzymes or receptors, making it useful in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N-[1-(3-methylbutyl)pyrazol-3-yl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for a unique binding mode, which can inhibit or modulate the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-methylbutyl)pyrazol-3-yl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide
  • 7-azaspiro[3.5]nonane
  • 1-oxa-8-azaspiro[4.5]decane

Uniqueness

This compound is unique due to its specific combination of a pyrazole ring and a spirocyclic core. This combination provides a distinct three-dimensional structure that can interact with biological targets in ways that other similar compounds cannot. Its specific functional groups also allow for a wide range of chemical modifications, enhancing its versatility in research and development.

This detailed overview should provide a comprehensive understanding of N-[1-(3-methylbutyl)pyrazol-3-yl]-2-oxa-7-azaspiro[44]nonane-7-carboxamide, from its synthesis to its applications and unique properties

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